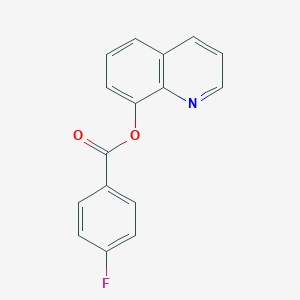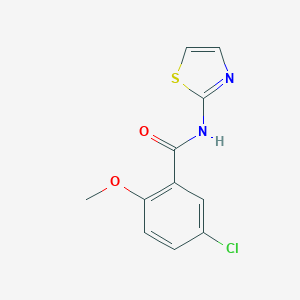
5-chloro-2-methoxy-N-(1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-(1,3-thiazol-2-yl)benzamide, also known as CKD-516, is a novel small molecule that exhibits potential therapeutic effects in various medical conditions. This compound belongs to the class of thiazole derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methoxy-N-(1,3-thiazol-2-yl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various medical conditions. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in the production of pro-inflammatory cytokines. Moreover, it has also been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(1,3-thiazol-2-yl)benzamide exhibits various biochemical and physiological effects that are beneficial in various medical conditions. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Moreover, it has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has also been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-methoxy-N-(1,3-thiazol-2-yl)benzamide exhibits several advantages for lab experiments. It has a high yield and purity, which makes it suitable for various biochemical and pharmacological assays. Moreover, it exhibits potent pharmacological effects at low concentrations, which reduces the amount of compound required for experiments. However, 5-chloro-2-methoxy-N-(1,3-thiazol-2-yl)benzamide also exhibits some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profiles are not fully understood. Moreover, it exhibits some solubility issues, which may limit its use in certain experiments.
Orientations Futures
5-chloro-2-methoxy-N-(1,3-thiazol-2-yl)benzamide exhibits significant potential for therapeutic use in various medical conditions. Future studies should focus on further elucidating its pharmacological properties, including its pharmacokinetics and toxicity profiles. Moreover, studies should also focus on identifying its molecular targets and developing more potent derivatives. Additionally, clinical studies should be conducted to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methoxy-N-(1,3-thiazol-2-yl)benzamide involves a multi-step process that includes the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride, followed by the reaction with 2-aminothiazole to form 5-chloro-2-methoxy-N-(1,3-thiazol-2-yl)benzamide. The final product is obtained through purification and isolation processes. The yield of the synthesis process is high, and the purity of the compound is confirmed through various spectroscopic techniques.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects. In preclinical studies, 5-chloro-2-methoxy-N-(1,3-thiazol-2-yl)benzamide has shown to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. Moreover, it has also been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Propriétés
Formule moléculaire |
C11H9ClN2O2S |
|---|---|
Poids moléculaire |
268.72 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-9-3-2-7(12)6-8(9)10(15)14-11-13-4-5-17-11/h2-6H,1H3,(H,13,14,15) |
Clé InChI |
YVSABBNXPUQSQQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC=CS2 |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



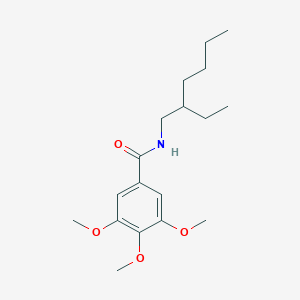
![N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide](/img/structure/B291231.png)


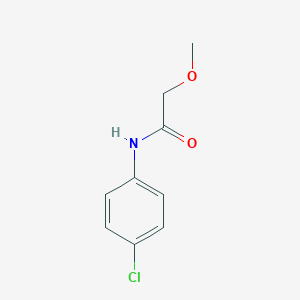




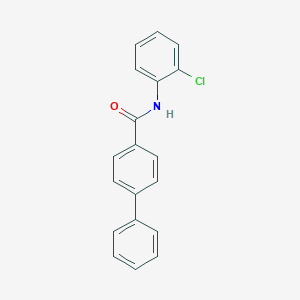
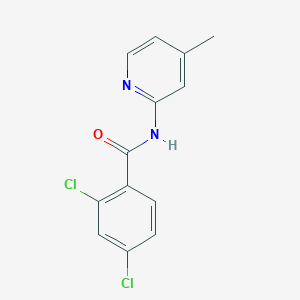
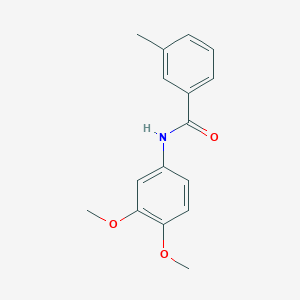
![N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291252.png)
